(R)-4-Oxopyrrolidine-2-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
(2R)-4-oxopyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3.ClH/c7-3-1-4(5(8)9)6-2-3;/h4,6H,1-2H2,(H,8,9);1H/t4-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFPVIMTRRIIKR-PGMHMLKASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC1=O)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NCC1=O)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereoselective Cyclization via Chiral Epoxide Intermediates
This method leverages chiral epichlorohydrin to enforce the (R)-configuration. As detailed in US20070185337A1 , sodium cyanide and citric acid mediate a ring-opening reaction of (R)-epichlorohydrin, forming 3-chloro-2-hydroxypropionitrile. Subsequent esterification with hydrochloric acid-saturated alcohols yields 4-chloro-3-hydroxybutyric acid esters, which undergo ammonolysis with glycinamide to form the target compound.
Reaction Conditions :
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Step 1 : 5–35°C, inert atmosphere, 2–7 hours.
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Step 2 : HCl gas in methanol, 60°C, 0.5 hours.
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Step 3 : Glycinamide, sodium carbonate, 80°C, 20 hours.
Yield : 62–75% (over three steps).
Advantages : Scalable for industrial use; avoids toxic solvents like dioxane .
Oxidative Cyclization of N-Boc-L-Hydroxyproline
CN105801462A outlines a four-step synthesis starting from L-hydroxyproline:
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Boc Protection : L-hydroxyproline reacts with di-tert-butyl dicarbonate (Boc₂O) in water at pH 8–9 (20–25°C, 18 hours).
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TEMPO Oxidation : N-Boc-L-hydroxyproline is oxidized in dichloromethane with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and trichloroisocyanuric acid (TCCA) to form (2S)-N-Boc-4-oxopyrrolidine-2-carboxylic acid.
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Wittig Reaction : The ketone intermediate reacts with (methoxymethyl)triphenylphosphonium chloride in THF at −5°C to 20°C, yielding (2S)-N-Boc-4-methoxymethylenepyrrolidine-2-carboxylic acid.
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Hydrogenation : Catalytic hydrogenation (Pd/C, H₂, 50°C) removes the methoxymethylene group, producing (4S)-N-Boc-4-methoxymethyl-L-proline, which is hydrolyzed to the final product.
Yield : 89% after column chromatography .
Advantages : High stereochemical purity; avoids cyanide reagents.
Resolution of Racemic Mixtures via Chiral Column Chromatography
As described in CPB199911_C11_1549 , racemic 4-oxopyrrolidine-2-carboxylic acid derivatives are resolved using chiral stationary phases (e.g., Chiralpak AD-H). The (R)-enantiomer is isolated with >99% enantiomeric excess (ee) after elution with hexane/isopropanol (80:20). Subsequent treatment with hydrochloric acid in ethanol yields the hydrochloride salt.
Yield : 48–64% after resolution .
Limitations : Low throughput; high cost of chiral columns.
Catalytic Hydrogenation of Pyrrolidine Precursors
PMC7221592 reports a two-step hydrogenation strategy:
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Boc Protection : (2S)-N-Boc-4-methoxymethylenepyrrolidine-2-carboxylic acid is hydrogenated at 50°C under 1.5 MPa H₂ pressure using Pd/C.
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Acid Hydrolysis : The Boc group is removed with 4 M HCl in dioxane, yielding (R)-4-oxopyrrolidine-2-carboxylic acid hydrochloride.
Yield : 76% .
Advantages : Mild conditions; compatible with acid-sensitive substrates.
Comparative Analysis of Preparation Methods
Critical Evaluation of Reaction Conditions
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Solvent Systems : Methods using water or ethanol outperform those with dichloromethane in environmental impact.
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Catalysts : Pd/C and TEMPO offer recyclability, reducing costs.
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Temperature Control : Low-temperature Wittig reactions (−5°C) prevent side-product formation.
Industrial vs. Laboratory-Scale Feasibility
Chemical Reactions Analysis
Types of Reactions
®-4-Oxopyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : The compound is widely used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its reactivity allows for various transformations, including oxidation, reduction, and substitution reactions.
- Polymer Production : It is utilized in the production of polymers and resins, contributing to advancements in material science.
Biology
- Enzyme Mechanisms : This compound aids in studying enzyme mechanisms and protein structures due to its ability to interact with various molecular targets. It can act as a substrate for enzymes, influencing their catalytic activity.
- Cell Viability Studies : Research has demonstrated that (R)-4-Oxopyrrolidine-2-carboxylic acid hydrochloride can reduce cell viability in cancer cell lines at low concentrations, indicating its potential as an anticancer agent.
Medicine
- Drug Development : It serves as a precursor for synthesizing drugs and therapeutic agents. Notably, derivatives of this compound have shown promising anticancer and antimicrobial activities against resistant strains of pathogens .
- Inflammation Models : In murine models of inflammation, treatment with this compound has resulted in decreased markers of oxidative stress and inflammation.
Case Study 1: Anticancer Activity
A study involving this compound demonstrated its cytotoxic effects on small cell lung cancer (SCLC) cell lines. The compound reduced cell viability significantly at concentrations as low as 15 µM, leading to increased levels of reactive oxygen species (ROS) and alterations in gene expression linked to oxidative stress responses.
Case Study 2: Antimicrobial Activity
Research into the antimicrobial properties of derivatives derived from this compound highlighted their effectiveness against multidrug-resistant Staphylococcus aureus strains. These compounds exhibited selective activity against Gram-positive pathogens, emphasizing their potential role in addressing antimicrobial resistance issues .
Mechanism of Action
The mechanism of action of ®-4-Oxopyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Properties:
- CAS Number : 98142-78-0
- Molecular Formula: C₅H₇NO₃·HCl
- Molecular Weight : 165.58 g/mol
- Storage : Stable under inert atmospheres at room temperature .
- Purity : Available in industrial grade (99%) with packaging options such as 25 kg cardboard drums .
Stereoisomers: (S)-4-Oxopyrrolidine-2-carboxylic acid hydrochloride
The S-enantiomer (CAS 54615-47-3) shares identical molecular weight and formula but differs in chiral configuration. This distinction critically impacts biological activity. For example, the S-form may exhibit divergent binding affinities in drug-receptor interactions. Notably, the S-isomer is currently listed as out of stock in major markets, highlighting supply chain variability between enantiomers .
Table 1: Stereoisomer Comparison
Positional Isomers: 2-DPCA vs. 4-DPCA
Positional isomers, such as 2-dodecylpyrrolidine-4-carboxylic acid (2-DPCA) and 4-dodecylpyrrolidine-2-carboxylic acid (4-DPCA), demonstrate how substituent placement alters physicochemical properties.
Structural Analogs: 2-Chloro-6-methylpyrimidine-4-carboxylic acid
This pyrimidine derivative (CAS 89581-58-8) replaces the pyrrolidine ring with a pyrimidine core. The chlorine and methyl substituents increase electronegativity and steric hindrance, affecting reactivity and solubility. Unlike (R)-4-Oxopyrrolidine-2-carboxylic acid hydrochloride, it lacks a chiral center, simplifying synthesis but limiting utility in enantioselective applications .
Hydrochloride Salts of Other Bioactive Molecules
Compounds like chlorphenoxamine hydrochloride and dosulepin hydrochloride () are larger, pharmacologically active molecules. Their hydrochloride forms enhance solubility and stability, similar to this compound. However, their complex structures (e.g., tricyclic frameworks) confer distinct mechanisms of action, such as antihistaminic or antidepressant effects, unlike the simpler pyrrolidine derivative .
Pricing and Market Availability
The (R)-isomer is priced competitively in bulk quantities, with suppliers offering discounts for online orders.
Table 2: Commercial Comparison
Biological Activity
(R)-4-Oxopyrrolidine-2-carboxylic acid hydrochloride is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer and antimicrobial properties.
Chemical Structure and Properties
This compound, also known as a 5-oxopyrrolidine derivative, possesses a unique bicyclic structure that contributes to its biological efficacy. The compound can be synthesized through various methods, with modifications leading to different derivatives that exhibit enhanced activity against specific biological targets.
Anticancer Activity
In Vitro Studies:
Research has demonstrated that (R)-4-Oxopyrrolidine-2-carboxylic acid derivatives exhibit significant anticancer activity. A study utilizing the A549 human lung adenocarcinoma cell line revealed that certain derivatives reduced cell viability in a structure-dependent manner. For instance, derivatives with specific substituents showed enhanced cytotoxic effects compared to the parent compound.
| Compound | Viability (%) | Comments |
|---|---|---|
| Parent Compound | 78-86% | Weak anticancer activity |
| 4-Chlorophenyl Substituent | 64% | Enhanced activity |
| 4-Dimethylamino Phenyl Substituent | 50% | Most potent anticancer activity |
The incorporation of various substituents significantly influenced the compounds' cytotoxicity. For example, compounds with halogenated phenyl groups exhibited increased potency, suggesting that electronic and steric effects play crucial roles in their anticancer properties .
Antimicrobial Activity
Pathogen Testing:
The antimicrobial efficacy of (R)-4-Oxopyrrolidine-2-carboxylic acid derivatives was assessed against multidrug-resistant pathogens. Notably, compounds were screened against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative pathogens like Klebsiella pneumoniae and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| MRSA | < 64 µg/mL | Active |
| Gram-Negative Bacteria | > 64 µg/mL | No Activity |
The results indicated that while some derivatives showed promising activity against Gram-positive bacteria, they were largely ineffective against Gram-negative strains .
Case Studies and Research Findings
Several studies have highlighted the potential of (R)-4-Oxopyrrolidine-2-carboxylic acid derivatives as therapeutic agents:
- Anticancer Efficacy : A study reported that certain derivatives significantly reduced A549 cell viability compared to standard treatments like cisplatin, indicating their potential as alternative cancer therapies .
- Antimicrobial Resistance : Another investigation demonstrated that specific derivatives effectively inhibited MRSA strains resistant to conventional antibiotics, showcasing their role in combating antibiotic resistance .
- Structure-Activity Relationship : Research into the structure-activity relationship (SAR) of these compounds has revealed that modifications at key positions on the pyrrolidine ring can lead to substantial changes in biological activity, guiding future drug design efforts .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare (R)-4-Oxopyrrolidine-2-carboxylic acid hydrochloride, and how is stereochemical integrity maintained?
- Methodological Answer : The synthesis typically involves asymmetric catalysis or resolution of racemic intermediates. For example, chiral auxiliaries like Fmoc-protected pyrrolidine derivatives (e.g., (2S,4R)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid) can guide stereoselective cyclization . Reaction conditions (pH, temperature) must be tightly controlled to prevent racemization. Post-synthesis, the hydrochloride salt is formed via acidification with HCl, followed by recrystallization in ethanol/water mixtures to enhance purity .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the backbone structure and stereochemistry (e.g., coupling constants for pyrrolidine ring protons) .
- HPLC-MS : Reverse-phase HPLC with chiral columns (e.g., Chiralpak® AD-H) and mass spectrometry validate enantiomeric purity and molecular weight .
- X-ray Diffraction : Single-crystal X-ray analysis resolves absolute configuration and salt formation .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : The compound is hygroscopic and sensitive to light. Store in airtight, moisture-resistant containers under inert gas (e.g., argon) at -20°C. Desiccants like silica gel should be used during handling. Stability studies under ICH guidelines (25°C/60% RH) recommend monitoring via accelerated degradation tests (e.g., 40°C/75% RH for 6 months) .
Advanced Research Questions
Q. What strategies mitigate enantiomeric impurities in this compound during large-scale synthesis?
- Methodological Answer :
- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired (S)-enantiomers .
- Chiral Chromatography : Simulated moving bed (SMB) chromatography scales enantiomer separation efficiently .
- In-Situ Monitoring : ReactIR™ tracks reaction progress to optimize chiral catalyst loading and minimize racemization .
Q. How do computational models predict the degradation pathways of this compound under acidic conditions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model protonation sites and hydrolysis mechanisms. Molecular dynamics simulations predict aggregation behavior in aqueous solutions. Experimental validation via LC-MS identifies degradation products like 4-oxoproline and HCl byproducts .
Q. What role does this compound play in peptide mimetic design, and how is its conformational rigidity exploited?
- Methodological Answer : The pyrrolidine ring imposes torsional constraints, stabilizing β-turn structures in peptides. Researchers incorporate it via solid-phase synthesis using Fmoc-protected derivatives. Circular dichroism (CD) and 2D-NMR (NOESY) confirm restricted rotation and hydrogen-bonding patterns .
Q. How can researchers resolve discrepancies in reported LogP values for this compound?
- Methodological Answer :
- Experimental Validation : Use shake-flask partitioning (octanol/water) with HPLC quantification under standardized pH (e.g., 7.4) .
- Computational Adjustments : Correct for ionization effects using software like MarvinSketch® or ACD/LogP .
- Interlaboratory Studies : Cross-validate results with collaborative trials to identify systematic errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
